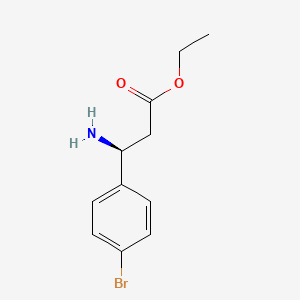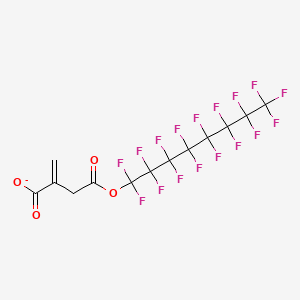
tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-aminophenethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules for medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of protein degradation pathways. It serves as a linker in PROTACs, which are designed to target and degrade specific proteins within cells .
Medicine: The compound’s role in PROTAC development makes it valuable in drug discovery and development. PROTACs have the potential to treat diseases by selectively degrading disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and intermediates .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.
Comparación Con Compuestos Similares
tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is unique due to its specific structural features that provide optimal flexibility and rigidity for PROTAC applications. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(4-aminophenyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)5-4-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13,19H2,1-3H3 |
Clave InChI |
YVAHHOMQKMQMMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B12089944.png)




![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)

![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)

